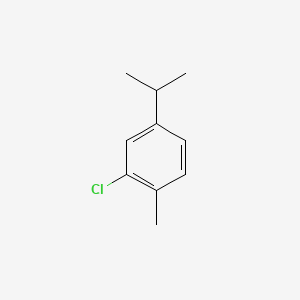

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-

Description

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- (CAS 4395-79-3) is a chlorinated aromatic compound with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.663 g/mol . Its IUPAC name reflects the substituents: a chlorine atom at position 2, a methyl group at position 1, and an isopropyl group at position 2. Common synonyms include 2-Chloro-4-isopropyltoluene and Carvacryl chloride.

Properties

CAS No. |

54411-19-7 |

|---|---|

Molecular Formula |

C10H13Cl |

Molecular Weight |

168.66 g/mol |

IUPAC Name |

2-chloro-1-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |

InChI Key |

JVIGKRUGGYKFSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 1-methyl-4-(1-methylethyl)benzene

One common approach involves starting from 1-methyl-4-(1-methylethyl)benzene (also known as p-cymene) and selectively chlorinating the aromatic ring at the 2-position. This can be achieved using controlled chlorination reagents under specific temperature and solvent conditions to avoid over-chlorination or substitution at undesired positions.

- Reagents: Chlorine gas or phosphorus pentachloride.

- Solvent: Often inert solvents like ethylene dichloride or carbon tetrachloride.

- Conditions: Temperature control (e.g., 20–60 °C) and reaction time optimization.

Friedel-Crafts Alkylation Route

Alternatively, starting from 2-chlorotoluene, Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can introduce the isopropyl group at the 4-position.

- Reagents: 2-chlorotoluene, isopropyl chloride, aluminum chloride.

- Solvent: Methylene dichloride or nitrobenzene.

- Conditions: Anhydrous conditions, temperature around 25 °C to 60 °C.

This method provides a way to control regioselectivity and obtain the desired substitution pattern.

One-Step Synthesis Using Catalysts

A recent patent (CN113896665B) describes an innovative preparation method for a related compound, 2-chloro-1-methyl-4-(methylsulfonyl)benzene, which involves a one-step reaction combining sulfonyl chloride conversion and methylation, catalyzed by zinc-modified zeolite (Zn-ZSM-5). Although this patent focuses on a sulfonyl derivative, the methodology suggests that catalytic activation of methanol and sulfonyl chlorides can be used to streamline aromatic substitution reactions, potentially adaptable to the preparation of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)- with suitable modifications.

- Catalyst: Zn-ZSM-5 zeolite.

- Mechanism: Activation of methanol to methoxy species, reaction with sulfonyl chlorides to form sulfonylmethyl groups.

- Advantages: Improved atom economy, reduced by-products.

Chlorination via Phosphorus Pentachloride

Another detailed method (CN103288591A) describes the chlorination of benzene derivatives using phosphorus pentachloride in ethylene dichloride solvent. This method involves:

- Dissolving the substrate in ethylene dichloride.

- Addition of phosphorus pentachloride gradually while controlling temperature.

- Hydrolysis and washing steps to purify the product.

- Yield and purity optimization through controlled reaction time and temperature.

This approach is applicable for chlorination steps in the synthesis of Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Selective Chlorination of p-Cymene | Chlorine gas or phosphorus pentachloride | 20–60 °C, inert solvent | 85–95 | Requires careful control to avoid over-chlorination |

| Friedel-Crafts Alkylation on 2-Chlorotoluene | Isopropyl chloride, aluminum chloride catalyst | 25–60 °C, anhydrous | 90–96 | Good regioselectivity, widely used industrially |

| Catalytic One-Step Sulfonylation (adaptable) | Zn-ZSM-5 catalyst, methanol, sulfonyl chloride | Ambient to moderate temperature | >99 | High atom economy, fewer by-products |

| Phosphorus Pentachloride Chlorination | Phosphorus pentachloride, ethylene dichloride | 20–90 °C, multiple washing steps | 92–96 | Effective chlorination, requires careful workup |

Research Findings and Analysis

Atom Economy and By-Product Minimization: The one-step catalytic methods show promise in reducing by-products and increasing atom utilization compared to traditional multi-step chlorination and alkylation processes. This is critical for industrial scalability and environmental impact.

Reaction Control: Temperature and reagent addition rate are crucial parameters. For example, slow addition of phosphorus pentachloride and maintaining temperatures below 90 °C prevent decomposition and side reactions.

Purification: Multiple washing steps with water, methanol, and tetrahydrofuran are necessary to remove inorganic salts and residual reagents, as described in the chlorination patent (CN103288591A).

Catalyst Reusability: The use of solid catalysts like Zn-ZSM-5 offers potential for catalyst recovery and reuse, improving process sustainability.

Summary of Preparation Route

- Starting Material Selection: Choose either p-cymene or 2-chlorotoluene depending on the route.

- Chlorination: Use controlled chlorination with chlorine gas or phosphorus pentachloride to introduce chlorine at the 2-position.

- Alkylation: If starting from 2-chlorotoluene, perform Friedel-Crafts alkylation with isopropyl chloride.

- Catalytic Process (Optional): Employ Zn-ZSM-5 catalysis for one-step sulfonylation or adaptation to alkylation.

- Purification: Conduct multiple solvent washes and drying steps to isolate pure Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-.

- Characterization: Confirm structure and purity by NMR (1H and 13C), HPLC-MS, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

Reduction Reactions: Products include alkanes and other reduced hydrocarbons.

Scientific Research Applications

2-chloro-1-methyl-4-propan-2-ylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene involves its interaction with specific molecular targets. The chlorine atom and other functional groups on the benzene ring can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, resulting in specific biological effects.

Comparison with Similar Compounds

Brominated Derivative: Benzene, 2-bromo-4-chloro-1-isopropyl- (CAS 1369828-32-9)

Comparison :

Mixed Halogen Compound: Benzene, 1-bromo-4-chloro-2-methyl- (CAS 14495-51-3)

- Boiling Point : 372.00–372.20 K (98.85–99.05°C)

- Key Difference : Substituents at positions 1 (bromo), 2 (methyl), and 4 (chloro) create distinct steric and electronic effects compared to the target compound’s 2-chloro-1-methyl-4-isopropyl arrangement.

- Implications : Lower boiling point than the target compound (490.75 K) highlights the role of the isopropyl group in increasing intermolecular forces .

Positional Isomers

Benzene, 1-chloro-4-(1-methylethyl)-

Benzene, 1-chloro-2-methyl- (CAS 95-49-8)

- Key Feature : Ortho-substituted chlorine and methyl groups.

- IR Spectrum : Indicates distinct dipole interactions compared to the target compound’s para-substituted isopropyl group .

Non-Chlorinated Analog: Benzene, 1-methyl-4-(1-methylethyl)-

- Bioactivity : Demonstrated insecticidal effects against aphids, with 35% concentration achieving 65% mortality in 24 hours .

Comparison : - The absence of chlorine reduces polarity but maintains bioactivity, suggesting the isopropyl group alone contributes to insecticidal properties. Chlorine in the target compound may enhance reactivity or binding affinity.

Alkyl-Substituted Derivatives

Benzene, 1-chloro-4-ethyl-

- Boiling Point Range : 382.13–457.57 K

- Comparison : The target compound’s higher boiling point (490.75 K) underscores the isopropyl group’s stronger dispersion forces compared to ethyl .

Research Implications and Gaps

- Bioactivity : While Benzene, 1-methyl-4-(1-methylethyl)- shows insecticidal effects, the target compound’s chlorinated analog lacks direct data. Further studies could explore synergies between chlorine and isopropyl groups .

- Thermodynamics : Isomer-specific enthalpy data (e.g., ) suggest opportunities to study substituent positioning effects on stability .

- Environmental Impact : Brominated analogs () highlight the need for assessing halogenated derivatives’ ecotoxicity .

Biological Activity

Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-, also known as 2-Chloro-1-methyl-4-isopropylbenzene, is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on toxicity, mutagenicity, and potential therapeutic effects.

- Chemical Formula : C10H13Cl

- Molecular Weight : 172.67 g/mol

- CAS Number : 99-87-6

Biological Activity Overview

The biological activity of benzene derivatives is primarily influenced by their structural characteristics. The presence of chlorine and alkyl substituents can significantly alter their interactions with biological systems.

1. Toxicity and Safety

Benzene derivatives, including 2-chloro-1-methyl-4-(1-methylethyl)-, have been studied for their toxicological profiles. Key findings include:

- Acute Toxicity : Studies indicate that exposure to chlorinated benzenes can lead to acute toxicity in laboratory animals, with effects on the liver and kidneys.

- Chronic Effects : Long-term exposure has been linked to hematological disorders and potential carcinogenic effects due to the formation of reactive metabolites that can damage DNA .

2. Mutagenicity

Research has shown that certain chlorinated benzene compounds exhibit mutagenic properties:

- Mutagenic Potential : The compound has been included in lists of mutagenic chemicals, indicating its potential to cause genetic mutations .

- Mechanism of Action : The mutagenicity may be attributed to the formation of electrophilic species that interact with nucleophilic sites in DNA, leading to strand breaks and mutations .

Case Study 1: Environmental Impact

A study conducted in Houston evaluated the health impacts associated with benzene exposure reductions due to regulatory measures. The findings highlighted significant decreases in leukemia cases attributed to lower ambient benzene levels, emphasizing the importance of controlling benzene emissions from industrial sources .

Case Study 2: Therapeutic Applications

While primarily recognized for its toxicity, some studies have explored the therapeutic potential of chlorinated benzenes:

- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines. This effect is often mediated through the generation of reactive oxygen species (ROS) that lead to oxidative stress in cancer cells .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of chlorinated benzenes:

Q & A

Q. How can the structural identity of 2-chloro-1-methyl-4-(1-methylethyl)benzene be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and fragmentation patterns with reference standards (e.g., NIST library matches for isomers at CAS 99-87-6) to identify the compound .

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to resolve substituent positions. For example, the isopropyl group (δ ~1.2 ppm for CH) and chlorine’s deshielding effects on adjacent protons can confirm substitution patterns .

- X-ray Crystallography: If crystalline derivatives are synthesized, this provides unambiguous structural proof.

Q. What synthetic routes are commonly employed to prepare 2-chloro-1-methyl-4-(1-methylethyl)benzene?

Methodological Answer: Key synthetic strategies include:

- Friedel-Crafts Alkylation: Introduce the isopropyl group to a chlorinated toluene derivative using AlCl as a catalyst. Monitor regioselectivity to avoid para/meta isomer mixtures .

- Catalytic Functionalization: Utilize transition-metal catalysts (e.g., ruthenium complexes) for selective chlorination or alkylation, as demonstrated in analogous cymene syntheses .

- Purification: Post-synthesis, use fractional distillation or preparative GC to isolate the target compound from byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for isomers of 2-chloro-1-methyl-4-(1-methylethyl)benzene?

Methodological Answer: Isomeric ambiguity (e.g., ortho vs. para substitution) can be addressed by:

- 2D NMR Techniques: Employ - HSQC or NOESY to correlate spatial proximity of substituents. For example, NOE interactions between the chlorine-bearing carbon and methyl groups can clarify substitution patterns .

- High-Resolution GC-MS: Use polar capillary columns (e.g., DB-5) to separate isomers based on retention indices. Evidence from NIST libraries shows distinct retention times for isomers like 1-methyl-2-(1-methylethyl)benzene (CAS 527-84-4) vs. 1-methyl-4-(1-methylethyl)benzene (CAS 99-87-6) .

Q. What methodologies are suitable for studying the compound’s role in catalytic systems?

Methodological Answer:

- Coordination Chemistry: Investigate its utility as a ligand in transition-metal complexes. For example, dichlororuthenium-cymene dimers (CAS 52462-29-0) are known catalysts for transfer hydrogenation .

- Thermogravimetric Analysis (TGA): Assess thermal stability under inert or reactive atmospheres to evaluate suitability in high-temperature catalysis .

Q. How can thermodynamic properties (e.g., enthalpy of formation) be determined for this compound?

Methodological Answer:

- Computational Chemistry: Use density functional theory (DFT) to calculate ΔfH° (enthalpy of formation). Cross-validate with experimental data from NIST thermochemical databases .

- Combustion Calorimetry: Measure heat of combustion in a controlled oxygen environment, correcting for chlorine content’s influence on oxidation pathways .

Q. What experimental designs are effective for analyzing environmental degradation pathways?

Methodological Answer:

- Anaerobic Biodegradation: Simulate gasifier effluent conditions (e.g., high-temperature, low-oxygen reactors) to identify breakdown products like methyl-substituted cyclohexadienes .

- Photodegradation Studies: Exclude UV-Vis spectra (e.g., using a 254 nm lamp) to track chlorine loss or ring-opening products. Monitor intermediates via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.